molecular formula C18H14ClF3N2O2 B2354063 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride CAS No. 1217033-95-8

3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride

Cat. No. B2354063
CAS RN: 1217033-95-8
M. Wt: 382.77
InChI Key: GDTXLOSSVDUZAT-UHFFFAOYSA-N
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Description

“3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride” is a compound that contains a quinoline moiety. Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . This compound is of interest due to its potential applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives involves various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride” includes a quinoline moiety, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a trifluoromethyl group and an amino group attached to the quinoline ring, and a carboxylic acid group attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives often involve condensation, cyclization, and substitution reactions . For example, the corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines, which upon substitution yielded the final compound .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Quinoline derivatives, such as the compound , are pivotal in the field of medicinal chemistry. They serve as scaffolds for drug discovery due to their bioactive properties . This compound, with its trifluoromethyl group, is particularly interesting for developing new pharmaceuticals with enhanced potency and selectivity.

Antibacterial Agents

The presence of the quinoline structure is known to confer antibacterial properties. Fluorinated quinolines, for instance, have been used in the development of fluoroquinolones, a class of antibiotics with broad-spectrum activity . The compound’s structural features may be explored for novel antibacterial drug development.

Antimalarial Activity

Quinoline-based compounds have a long history as antimalarial agents. The trifluoromethyl group can potentially improve the efficacy of these compounds. Research into the antimalarial potential of this compound could lead to the development of new therapies for malaria treatment .

Enzyme Inhibition

Quinolines are known to act as enzyme inhibitors, which is crucial for the treatment of various diseases. The specific compound could be studied for its potential to inhibit enzymes that are relevant in disease pathways, offering a new approach to therapeutic intervention .

Agricultural Applications

Some quinoline derivatives have found use in agriculture, possibly as pesticides or growth regulators. The trifluoromethyl group in the compound could enhance these properties, making it a candidate for agricultural research .

Material Science

The unique chemical structure of this compound might be utilized in material science, particularly in the development of organic semiconductors or as a component in liquid crystals due to its aromatic and heterocyclic characteristics .

Future Directions

The future directions for research on “3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride” and similar compounds likely involve further exploration of their synthesis protocols and their potential biological and pharmaceutical activities . There is also interest in developing green reaction protocols for the construction and functionalization of these compounds .

properties

IUPAC Name

3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2.ClH/c1-10-7-15(23-13-4-2-3-11(8-13)17(24)25)14-6-5-12(18(19,20)21)9-16(14)22-10;/h2-9H,1H3,(H,22,23)(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTXLOSSVDUZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC(=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride

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